

2-Bromo-4-(pyrrolidin-1-yl)pyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-(pyrrolidin-1-yl)pyridine**

Cat. No.: **B2566874**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Bromo-4-(pyrrolidin-1-yl)pyridine**

This document provides a comprehensive technical overview of the core physical and chemical properties of **2-Bromo-4-(pyrrolidin-1-yl)pyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize this heterocyclic building block in their synthetic workflows. The information presented herein is synthesized from established chemical data sources and provides practical insights into its handling, characterization, and application.

Introduction and Strategic Importance

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative of significant interest in contemporary organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates a nucleophilic pyrrolidinone moiety and a bromine atom on the pyridine ring. This arrangement offers dual functionality: the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the pyrrolidinone group modulates the electronic properties and basicity of the pyridine core. Understanding the fundamental physical properties of this compound is paramount for its effective use, ensuring reproducibility in experimental design, and guaranteeing the safety of laboratory personnel.

Core Physicochemical Properties

The reliable application of any chemical reagent begins with a thorough understanding of its intrinsic properties. These values dictate storage conditions, solvent selection for reactions and analysis, and purification strategies.

Structural and Molecular Data

The foundational characteristics of **2-Bromo-4-(pyrrolidin-1-yl)pyridine** are summarized below. The molecular structure consists of a pyridine ring brominated at the 2-position and substituted with a pyrrolidin-1-yl group at the 4-position.

Caption: Molecular Structure of **2-Bromo-4-(pyrrolidin-1-yl)pyridine**.

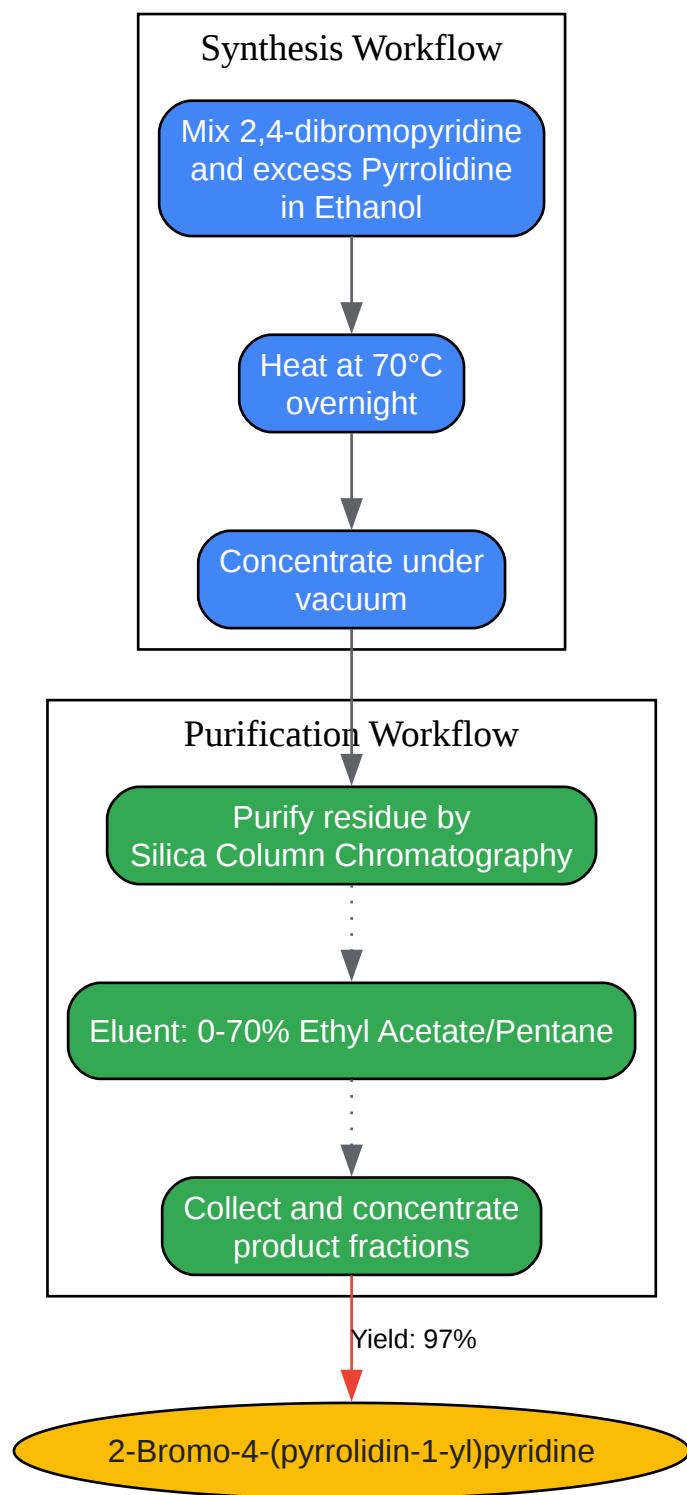
Tabulated Physical Data

The following table summarizes the key physical properties of **2-Bromo-4-(pyrrolidin-1-yl)pyridine**, compiled from various chemical suppliers and databases. It is critical to note that some values are predicted via computational models and should be treated as estimates until experimentally verified.

Property	Value	Source(s)
CAS Number	230618-42-5	[1] [2]
Molecular Formula	C ₉ H ₁₁ BrN ₂	[1] [2]
Molecular Weight	227.10 g/mol	[2] [3]
Appearance	White to light yellow powder/crystal	[4]
Melting Point	124 °C or 135.0-139.0 °C	[1] [4]
Boiling Point	335.5 ± 27.0 °C (Predicted at 760 mmHg)	[1] [2]
Density	1.480 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	5.18 ± 0.10 (Predicted)	[1]

Insight into Melting Point Discrepancy: The observed range in reported melting points (124 °C vs. 135-139 °C) is not uncommon for solid organic compounds.^{[1][4]} This variation can be attributed to several factors, including the presence of residual solvents or impurities from synthesis, or polymorphism, where the compound exists in different crystalline forms with distinct melting points. Researchers should validate the purity of their material, for instance via NMR or elemental analysis, to correlate it with the observed melting point.

Synthesis and Characterization Protocols


A self-validating workflow ensures that the material synthesized meets the required structural and purity specifications for subsequent applications.

Reference Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct synthesis involves the reaction of a di-substituted pyridine with pyrrolidine. The following protocol is adapted from established procedures.^[1]

Causality Behind Experimental Choices:

- **Reagents:** 2,4-dibromopyridine is used as the starting material. The bromine at the 4-position is more susceptible to nucleophilic aromatic substitution than the one at the 2-position due to the electronic influence of the ring nitrogen. Pyrrolidine acts as the nucleophile.
- **Solvent:** Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the reaction progress.
- **Temperature:** Heating to 70 °C provides the necessary activation energy for the substitution reaction to proceed overnight.
- **Purification:** Column chromatography is the standard method for purifying organic compounds of this nature, effectively separating the desired product from unreacted starting materials and byproducts.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purification.

Step-by-Step Methodology:

- Combine 2,4-dibromopyridine (1.0 eq) and pyrrolidine (5.0 eq) in a reaction vessel containing ethanol.
- Stir the mixture and heat to 70 °C overnight.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the resulting residue by flash column chromatography on silica gel, using a gradient of 0-70% ethyl acetate in pentane as the eluent.
- Combine the fractions containing the pure product and concentrate under vacuum to yield **2-bromo-4-(pyrrolidin-1-yl)pyridine** as a solid.^[1]

Structural Verification: NMR and Mass Spectrometry

Confirmation of the product's identity is achieved through standard analytical techniques.

Protocol for ^1H NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz (or higher) spectrometer.
- Process the data, referencing the residual solvent peak (CDCl_3 at 7.26 ppm).

Expected ^1H NMR Data (400 MHz, CDCl_3):

- δ 7.9 (d, 1H): Doublet corresponding to the proton at the 5-position of the pyridine ring.
- δ 6.6 (s, 1H): Singlet (or narrow doublet) for the proton at the 3-position.
- δ 6.3 (m, 1H): Multiplet (doublet of doublets) for the proton at the 6-position.

- δ 3.3 (m, 4H): Multiplet for the four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring.
- δ 2.0 (m, 4H): Multiplet for the four protons on the other two carbons of the pyrrolidine ring.
[\[1\]](#)

Mass Spectrometry Data:

- LRMS (APCI): m/z = 227 $[M+H]^+$.[\[1\]](#) This confirms the molecular weight of the compound. The characteristic isotopic pattern for a single bromine atom ($^{79}\text{Br}/^{81}\text{Br}$ in ~1:1 ratio) should be observable at m/z 227 and 229 in high-resolution mass spectrometry.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed (H302).[\[2\]](#) General precautionary statements for handling chemicals should be followed.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage Conditions: To prevent degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[\[1\]](#) This is particularly important to protect the electron-rich pyridine ring from slow oxidation or reaction with atmospheric moisture.

Conclusion

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a valuable building block for chemical synthesis. This guide has detailed its core physical properties, provided a validated synthesis and characterization workflow, and outlined essential safety protocols. By understanding these fundamental characteristics, researchers can confidently and reproducibly incorporate this versatile reagent into their drug discovery and development programs.

References

- **2-Bromo-4-(pyrrolidin-1-yl)pyridine** | CAS 230618-42-5. (n.d.). American Elements.
- **2-Bromo-4-(pyrrolidin-1-yl)pyridine** | C9H11BrN2 | CID 10537269. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. 2-Bromo-4-(pyrrolidin-1-yl)pyridine | C9H11BrN2 | CID 10537269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-(pyrrolidin-1-yl)pyridine | 230618-42-5 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- To cite this document: BenchChem. [2-Bromo-4-(pyrrolidin-1-yl)pyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2566874#2-bromo-4-pyrrolidin-1-yl-pyridine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com